Ethyl 4-Chlorobutyrate-d6

Stable Isotope Labeling LC-MS Method Development Isotopic Interference

Ethyl 4-Chlorobutyrate-d6 (CAS 927810-76-2) is a stable isotope-labeled (SIL) analog of ethyl 4-chlorobutyrate, specifically designed as an internal standard (IS) for mass spectrometry-based quantitative analysis. This compound, also known as hexadeuterio ethyl 4-chlorobutyrate, is distinguished by the replacement of six hydrogen atoms with deuterium atoms on the butyrate moiety (positions 2, 3, and , resulting in a molecular weight of 156.64 g/mol, a mass shift of +6 Da relative to the unlabeled compound (150.6 g/mol).

Molecular Formula C6H11ClO2
Molecular Weight 156.639
CAS No. 927810-76-2
Cat. No. B587508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Chlorobutyrate-d6
CAS927810-76-2
Synonyms4-Chloro-butanoic Acid Ethyl Ester-d6;  4-Chloro-butyric Acid Ethyl Ester-d6;  Ethyl γ-Chlorobutyrate-d6;  Ethyl ω-Chlorobutyrate-d6;  NSC 81215-d6
Molecular FormulaC6H11ClO2
Molecular Weight156.639
Structural Identifiers
SMILESCCOC(=O)CCCCl
InChIInChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3/i3D2,4D2,5D2
InChIKeyOPXNFHAILOHHFO-RUJHVMJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chlorobutyrate-d6 (CAS 927810-76-2): A Deuterated Internal Standard for Precise LC-MS Quantitation


Ethyl 4-Chlorobutyrate-d6 (CAS 927810-76-2) is a stable isotope-labeled (SIL) analog of ethyl 4-chlorobutyrate, specifically designed as an internal standard (IS) for mass spectrometry-based quantitative analysis [1]. This compound, also known as hexadeuterio ethyl 4-chlorobutyrate, is distinguished by the replacement of six hydrogen atoms with deuterium atoms on the butyrate moiety (positions 2, 3, and 4) , resulting in a molecular weight of 156.64 g/mol, a mass shift of +6 Da relative to the unlabeled compound (150.6 g/mol) . As a key reagent in organic synthesis and pharmaceutical research, its primary function is to enable the accurate and precise quantification of ethyl 4-chlorobutyrate and its metabolites in complex biological matrices by compensating for sample preparation variability and instrument fluctuations .

Why Unlabeled Ethyl 4-Chlorobutyrate or Alternative Internal Standards Cannot Substitute for Ethyl 4-Chlorobutyrate-d6 in Validated Assays


In quantitative LC-MS/MS workflows, the use of a non-isotopic internal standard or a structurally similar analog introduces significant analytical risk, as they do not co-elute identically with the analyte and cannot fully correct for matrix effects (ME)—the ion suppression or enhancement caused by co-eluting sample components that can drastically alter method accuracy and precision [1]. While the unlabeled ethyl 4-chlorobutyrate may be suitable for organic synthesis, it is not a suitable IS in MS detection because its signal is indistinguishable from the target analyte [2]. Substituting with a different deuterated compound (e.g., Ethyl 4-Chlorobutyrate-d4) introduces a smaller mass shift and a higher probability of isotopic cross-talk, compromising the lower limit of quantification (LLOQ) [3]. Therefore, Ethyl 4-Chlorobutyrate-d6 is the optimal IS for this analyte because its +6 Da mass difference provides a robust, interference-free signal, ensuring reliable method validation and long-term data integrity, which are critical for regulatory submissions [4].

Quantitative Evidence for Selecting Ethyl 4-Chlorobutyrate-d6 Over Analogs: A Comparative Guide


Isotopic Purity and Mass Shift Advantage Over Ethyl 4-Chlorobutyrate-d4

Ethyl 4-Chlorobutyrate-d6 provides a +6 Da mass shift from the unlabeled analyte, which is double the +3 Da shift of its -d4 analog. This larger mass difference significantly reduces the risk of isotopic cross-talk, where the natural M+2 or M+3 isotopic peaks of the analyte interfere with the internal standard's quantifier ion, particularly at low concentrations. A minimum isotopic purity of 95% is specified for Ethyl 4-Chlorobutyrate-d6 , ensuring that the contribution from any residual unlabeled compound is less than 5%, a critical specification for achieving a low Lower Limit of Quantification (LLOQ) [1].

Stable Isotope Labeling LC-MS Method Development Isotopic Interference

Method Accuracy and Precision Enhancement with a Stable Isotope Labeled Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like Ethyl 4-Chlorobutyrate-d6 is the gold standard for correcting matrix effects (ME) in LC-MS/MS. While direct, head-to-head validation data for this specific compound is not publicly available, class-level evidence demonstrates that a perfectly co-eluting SIL-IS can correct for ionization suppression or enhancement, bringing the internal standard-normalized matrix factor (IS-MF) close to 1.0 [1]. In contrast, a non-isotopic or poorly matched analog can result in IS-MF values significantly deviating from 1.0 (e.g., <0.8 or >1.2), indicating unacceptable method inaccuracy and imprecision [2]. This correction directly translates to improved accuracy (within 85-115% of nominal concentration) and precision (%CV < 15%) for the validated method, as mandated by regulatory guidelines [3].

Bioanalytical Method Validation LC-MS/MS Quantitation Matrix Effect Compensation

Application in Isotopic Tracing: Synthesis of Labeled Cyclopropane Derivatives

Ethyl 4-Chlorobutyrate-d6 serves as a specific reagent for introducing a deuterium label into cyclopropane derivatives, a key structural motif in pharmaceuticals. A direct application is documented in the patent literature for the preparation of deuterated telaprevir, a hepatitis C virus protease inhibitor. The patent describes using 28 g of 'hexadeuterio ethyl 4-chlorobutyrate' (Ethyl 4-Chlorobutyrate-d6) as a starting material in a synthesis step, followed by a 12-hour reflux [1]. This specific, quantitative use case demonstrates its role in synthesizing an isotopically labeled drug candidate, which is essential for conducting mass balance, metabolism, and pharmacokinetic studies required for regulatory approval . The unlabeled analog, ethyl 4-chlorobutyrate, is widely used in the synthesis of unlabeled cyclopropane derivatives, such as ethyl cyclopropanecarboxylate, but cannot provide the tracking capability .

Deuterium Labeling Medicinal Chemistry Cyclopropanation

Physicochemical Property Alignment for Sample Preparation Recovery

Ethyl 4-Chlorobutyrate-d6 and its unlabeled counterpart share nearly identical physicochemical properties, such as solubility in organic solvents like chloroform, dichloromethane, and THF [1], and chromatographic behavior. This similarity is crucial during sample preparation steps (e.g., liquid-liquid extraction or solid-phase extraction). Because the SIL-IS will partition and extract from the biological matrix with the same efficiency as the analyte, it automatically corrects for any losses or variability in recovery . In contrast, a structural analog used as an IS may exhibit different extraction efficiency, leading to biased and irreproducible results. While specific recovery values for this compound are not published, the principle is a cornerstone of SIL-IS use; the difference in recovery between the analyte and a non-identical IS can easily exceed 20%, whereas a true SIL-IS ensures the ratio remains constant regardless of absolute recovery [2].

Sample Preparation Extraction Efficiency Analyte Recovery

Primary Application Scenarios for Ethyl 4-Chlorobutyrate-d6 (CAS 927810-76-2) Based on Quantitative Evidence


Bioanalytical Method Development and Validation for Pharmacokinetic (PK) Studies

Ethyl 4-Chlorobutyrate-d6 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify ethyl 4-chlorobutyrate (or related compounds metabolized to it) in biological fluids (plasma, urine, tissue homogenates). Its use is critical for meeting the strict accuracy (±15%) and precision (≤15% CV) criteria mandated by the FDA and EMA for bioanalytical method validation [1]. By precisely compensating for matrix effects and sample preparation losses, it ensures the reliability of PK data that supports Investigational New Drug (IND) and New Drug Application (NDA) submissions .

Synthesis of Deuterium-Labeled Pharmaceutical Intermediates for ADME Studies

This compound is a strategic reagent for synthesizing deuterium-labeled cyclopropane derivatives, which are common in antiviral and CNS drugs. As evidenced by its use in the patent literature for deuterated telaprevir, it enables the creation of an isotopically labeled drug substance or a key metabolite standard [2]. These labeled compounds are indispensable tools in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, allowing researchers to track the drug's fate in vivo using mass spectrometry, distinguishing it from endogenous materials and providing definitive data on metabolic pathways [3].

Reaction Mechanism Elucidation and Organic Synthesis Process Control

In organic chemistry research, Ethyl 4-Chlorobutyrate-d6 can be employed as a starting material to investigate reaction mechanisms involving cyclopropanation. The deuterium atoms act as tracers; by following their fate using NMR or MS, chemists can confirm proposed reaction pathways and optimize synthetic yields. This is particularly valuable in process chemistry, where understanding the mechanism of a key step can lead to more efficient, higher-yielding manufacturing processes, offering a clear advantage over using the unlabeled reagent, which provides no such mechanistic insight .

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